molecular formula C20H23NO4 B14885427 Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate

Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B14885427
M. Wt: 341.4 g/mol
InChI Key: BNOLFOWFYPHRSU-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate is an organic compound with the molecular formula C20H23NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a butoxyphenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid ethyl ester with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of continuous flow reactors also minimizes the formation of by-products and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or alcohols can be used as reagents for substitution reactions.

Major Products Formed

    Hydrolysis: 4-{[(4-butoxyphenyl)carbonyl]amino}benzoic acid.

    Reduction: Ethyl 4-{[(4-butoxyphenyl)methyl]amino}benzoate.

    Substitution: Ethyl 4-{[(4-alkoxyphenyl)carbonyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, undergoing metabolic conversion to release active metabolites that exert their effects. The molecular targets may include enzymes, receptors, or other proteins involved in biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(4-ethoxyphenyl)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a butoxy group.

    Ethyl 4-{[(4-methoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a methoxy group instead of a butoxy group.

    Ethyl 4-{[(4-propoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a propoxy group instead of a butoxy group.

The uniqueness of this compound lies in its specific butoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 4-[(4-butoxybenzoyl)amino]benzoate

InChI

InChI=1S/C20H23NO4/c1-3-5-14-25-18-12-8-15(9-13-18)19(22)21-17-10-6-16(7-11-17)20(23)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22)

InChI Key

BNOLFOWFYPHRSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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